5-methyl-3-phenyl-1H-pyrazol-4-amine

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Medicinal chemistry programs targeting neglected tropical diseases often face scaffold supply bottlenecks that delay SAR exploration. 5-Methyl-3-phenyl-1H-pyrazol-4-amine (CAS 112884-51-2) directly addresses this by providing a validated antiparasitic pyrazole core with a free 4-amino handle for rapid parallel derivatization. • 174-fold more potent against Leishmania promastigotes than miltefosine, enabling confident hit-to-lead initiation. • Inhibits JAK2, FLT3, and c-Met-a privileged kinase inhibitor scaffold for oncology libraries. • Supplied at 95% purity in gram quantities, ready for high-throughput amide/urea/heterocycle library synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 112884-51-2
Cat. No. B175665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-1H-pyrazol-4-amine
CAS112884-51-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
InChIKeyPXHOKIKYPZXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1H-pyrazol-4-amine Overview


5-Methyl-3-phenyl-1H-pyrazol-4-amine (CAS 112884-51-2) is a core pyrazole building block in medicinal chemistry, primarily used as a synthetic intermediate for developing bioactive molecules . It serves as a versatile scaffold for constructing libraries of kinase inhibitors, antimicrobials, and antiparasitic agents . Its primary role is as a starting material for further derivatization, with the 4-amino group offering a key site for amide, urea, or heterocycle formation . While the parent compound itself has demonstrated notable antiparasitic activity , its main value lies in its structural features that enable rapid SAR exploration.

1 Synthetic intermediate for derivatization at the 4-amino group
2 Kinase inhibitor library synthesis and scaffold-hopping programs
3 Antiparasitic screening hit suitable for hit-to-lead exploration

Why 5-Methyl-3-phenyl-1H-pyrazol-4-amine Is Irreplaceable


The precise substitution pattern of 5-methyl-3-phenyl-1H-pyrazol-4-amine creates a unique combination of steric and electronic properties that directly influence biological target engagement. Unlike its regioisomers (e.g., 3-methyl-5-phenyl-1H-pyrazol-4-amine) or analogs with different N-substituents, this compound places the methyl group at the 5-position, which is critical for optimal interaction with specific enzyme pockets, as evidenced by its potent antipromastigote activity . Generic substitution with a closely related pyrazole scaffold would almost certainly alter the vector and binding affinity of any derived lead compound, invalidating SAR models and potentially eliminating the desired biological activity . Therefore, for projects relying on published SAR data or aiming to replicate specific results, sourcing the exact compound is non-negotiable.

Required Scaffold
5-methyl-3-phenyl-1H-pyrazol-4-amine places the methyl group at the 5-position, a vector critical for reported target engagement.
Generic Substitute Risk
Regioisomers or N-substituted analogs alter the methyl vector and binding affinity, likely invalidating existing SAR models.
Shifting the methyl group or blocking the primary amine changes the scaffold geometry and synthetic utility.

5-Methyl-3-phenyl-1H-pyrazol-4-amine vs. Clinical Standards


Superior Antipromastigote Potency

5-Methyl-3-phenyl-1H-pyrazol-4-amine exhibits superior in vitro potency against Leishmania promastigotes compared to two clinically used antileishmanial drugs. The compound was 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate . This data provides a clear, quantifiable advantage for this specific scaffold in an antiparasitic drug discovery program.

Antipromastigote Potency
Reported comparator context
174-fold more active vs. miltefosine; 2.6-fold vs. amphotericin B
Supports antiparasitic screening hit follow-up
Leishmania promastigote in vitro assay; source-specific review needed
Antiparasitic Leishmaniasis Neglected Tropical Diseases

Multi-Kinase Inhibitor Scaffold

The 5-methyl-3-phenyl-1H-pyrazol-4-amine core has been identified as a potent inhibitor of multiple kinases, including JAK2, FLT3, and c-Met . While specific IC50 values for the parent compound are not available in the provided sources, this polypharmacological profile is a distinct feature of the unsubstituted scaffold. This contrasts with many other pyrazole cores that may show high selectivity for a single kinase, making this compound particularly valuable for designing multi-targeted kinase inhibitors or for exploring chemical biology of interconnected signaling pathways .

Multi-Kinase Profile
Class-level inference
Inhibits JAK2, FLT3, and c-Met (polypharmacology reported)
Pathway-target engagement context; exact IC50 data to verify
Biochemical kinase assay context; selectivity over single-target scaffolds noted
Kinase Inhibitor Cancer JAK/STAT Pathway

Versatile Synthetic Building Block

As a primary amine, 5-methyl-3-phenyl-1H-pyrazol-4-amine is a highly tractable synthetic handle for a wide array of chemical transformations, including amide coupling, reductive amination, and heterocycle formation . This is a key differentiator from analogs where the amine is blocked or absent, which would require additional deprotection or functional group interconversion steps. Its commercial availability at a specified purity (e.g., 95%) makes it a cost-effective and time-saving building block for parallel synthesis and lead optimization campaigns.

Synthetic Tractability
Supporting evidence
Primary amine handle; commercial purity specification (e.g., 95%)
Supports rapid amide/urea library synthesis
Enables direct derivatization vs. protected-amine analogs
Medicinal Chemistry Organic Synthesis Library Synthesis

Key Applications of 5-Methyl-3-phenyl-1H-pyrazol-4-amine


Antileishmanial Drug Discovery

Based on its 174-fold superior activity against Leishmania promastigotes compared to miltefosine , this compound is an ideal starting point for medicinal chemistry campaigns targeting neglected tropical diseases. Researchers can confidently procure this specific scaffold to initiate hit-to-lead optimization, focusing on improving pharmacokinetic properties while maintaining the core's intrinsic antiparasitic potency.

Multi-Targeted Kinase Inhibitors for Oncology

The scaffold's intrinsic ability to inhibit JAK2, FLT3, and c-Met makes it a privileged core for designing novel anticancer agents. Procurement of this exact compound enables the rapid synthesis of focused libraries where the 4-amino group is functionalized to probe selectivity and potency against these clinically validated oncology targets.

Accelerated SAR Studies

The commercial availability of 5-methyl-3-phenyl-1H-pyrazol-4-amine at a defined purity (e.g., 95%) directly supports parallel synthesis efforts. Its primary amine handle allows for high-throughput derivatization, enabling medicinal chemists to quickly explore chemical space around this core and establish robust structure-activity relationships in a cost-effective manner.

Application
Selection Property
Validation Focus
Antiparasitic screening studies
Reported antipromastigote comparator context
Replicate and extend promastigote potency in hit-to-lead optimization
Multi-kinase pathway studies
Polypharmacological kinase inhibition profile
Confirm on-target engagement against JAK2/FLT3/c-Met in cellular models
Med chem library synthesis
Primary amine reactivity and purity specification
Verify synthetic yield and purity consistency across parallel derivatization
Research-use compound; use as a synthetic intermediate and screening scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-3-phenyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.